Clofibroyl-CoA
Description
Structure
2D Structure
Properties
CAS No. |
104732-21-0 |
|---|---|
Molecular Formula |
C31H45ClN7O18P3S |
Molecular Weight |
964.2 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-chlorophenoxy)-2-methylpropanethioate |
InChI |
InChI=1S/C31H45ClN7O18P3S/c1-30(2,24(42)27(43)35-10-9-20(40)34-11-12-61-29(44)31(3,4)55-18-7-5-17(32)6-8-18)14-53-60(50,51)57-59(48,49)52-13-19-23(56-58(45,46)47)22(41)28(54-19)39-16-38-21-25(33)36-15-37-26(21)39/h5-8,15-16,19,22-24,28,41-42H,9-14H2,1-4H3,(H,34,40)(H,35,43)(H,48,49)(H,50,51)(H2,33,36,37)(H2,45,46,47)/t19-,22-,23-,24+,28-/m1/s1 |
InChI Key |
YCMNRTMIKDPOSZ-VXAHOBLNSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)Cl)O |
Synonyms |
clofibric acid-CoA clofibric acid-coenzyme A clofibroyl-CoA clofibroyl-coenzyme A coenzyme A, clofibric acid- coenzyme A, clofibroyl- |
Origin of Product |
United States |
Thioesterification:in the Second Step, the Thiol Group of Coenzyme a Attacks the Carbonyl Carbon of the Enzyme Bound Clofibroyl Amp Intermediate.nih.govaocs.orgthis Displaces Adenosine Monophosphate Amp and Results in the Formation of the Final Product, Clofibroyl Coa.nih.govresearchgate.netthe Entire Process is Driven Forward by the Subsequent Hydrolysis of Pyrophosphate, Making the Overall Reaction Largely Irreversible in Vivo.aocs.org
Factors Modulating Clofibric Acid-Coenzyme A Formation
The rate and extent of clofibroyl-CoA synthesis are not constant but are influenced by several physiological and biochemical factors, including co-substrate levels and the regulation of enzyme expression.
Co-substrate Availability
The enzymatic synthesis of this compound is fundamentally dependent on the cellular availability of its two co-substrates: ATP and Coenzyme A. acs.orglibretexts.org A deficiency in either of these essential molecules can limit the rate of the conjugation reaction. Notably, research has shown that fibrates, the class of drugs to which clofibric acid belongs, can themselves modulate co-substrate levels. Studies have reported that treatment with fibrates can increase the hepatic concentration of Coenzyme A. ingentaconnect.comnih.gov This suggests a potential feed-forward mechanism where the drug may enhance the availability of one of its own key co-substrates for metabolism.
Enzyme Induction and Regulation
A primary factor modulating the formation of this compound is the induction of acyl-CoA synthetase enzymes by clofibric acid itself. nih.gov Clofibric acid and other fibrates are well-documented peroxisome proliferators that act as ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). oncotarget.comresearchgate.netphysiology.org PPARα is a nuclear receptor that functions as a transcription factor regulating the expression of numerous genes involved in lipid metabolism. oncotarget.comnih.gov
Upon activation by a ligand like clofibric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR). oncotarget.com This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. oncotarget.comresearchgate.net The gene for long-chain acyl-CoA synthetase contains a PPRE in its C promoter, and its binding by the PPARα-RXR heterodimer leads to a significant increase in its transcription and subsequent protein expression. researchgate.net This induction enhances the cell's capacity to form this compound and other acyl-CoAs. nih.govnih.gov
| Parameter | Treatment Group | Fold Increase vs. Control | Source |
|---|---|---|---|
| Acyl-CoA Synthetase Activity (in hepatic microsomes) | Rats treated with clofibric acid | ~3.0x | nih.gov |
| C-ACS Promoter Activity (in transient transfections) | Cells treated with fenofibric acid | 3.4x | researchgate.net |
| 2-PPA-CoA Formation (in vivo) | Rats pretreated with clofibric acid | 2.9x | researchgate.net |
Stereoselective Enzymatic Processes
The clofibric acid molecule, 2-(4-chlorophenoxy)-2-methylpropanoic acid, is achiral and therefore does not exist as enantiomers. Consequently, the direct enzymatic formation of this compound from clofibric acid is not a stereoselective process. However, the enzymatic system that clofibric acid induces exhibits distinct stereoselectivity when processing other, chiral substrates, particularly those of the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs).
The metabolic chiral inversion of these drugs, which often converts an inactive (R)-enantiomer to a pharmacologically active (S)-enantiomer, proceeds via an acyl-CoA intermediate. ingentaconnect.comresearchgate.net Studies have shown that pretreatment with clofibric acid increases the rate of chiral inversion for drugs like ibuprofen (B1674241). ingentaconnect.comnih.gov This is achieved by inducing long-chain acyl-CoA synthetases that preferentially form the (R)-profenyl-CoA thioester, the necessary first step for its subsequent epimerization to the (S)-CoA ester. ingentaconnect.comresearchgate.net This demonstrates that while this compound formation itself is not stereoselective, it is part of a regulated metabolic system that displays clear stereochemical preferences for other chiral carboxylic acids. ingentaconnect.com
Metabolic Fates and Downstream Transformations of Clofibric Acid Coenzyme a
Pathways of Further Biotransformation
A significant metabolic route for xenobiotic carboxylic acids, following their activation to CoA thioesters, is conjugation with endogenous amino acids such as glycine (B1666218) and taurine (B1682933). acs.org This process, catalyzed by N-acyltransferases, is analogous to the physiological pathway for conjugating bile acids before their excretion. acs.orgnih.gov The resulting amino acid conjugates are generally more water-soluble, which aids in their elimination from the body via urine or bile. tudublin.ie
The formation of these conjugates proceeds in two steps: first, the activation of the carboxylic acid to its CoA thioester, and second, the transfer of the acyl group from CoA to an amino acid, a reaction mediated by an acyl-CoA:amino acid N-acyltransferase. acs.orgtudublin.ie Enzymes such as bile acid-CoA:amino acid N-acyltransferase (BACAT) have been shown to catalyze the conjugation of not only bile acids but also fatty acyl-CoAs to glycine and taurine, highlighting the potential for clofibryl-CoA to be a substrate for this pathway. hmdb.canih.govuniprot.org The identification of glycine and taurine conjugates for other xenobiotic acids, like tolmetin (B1215870), following in vivo administration provides strong evidence that this is a viable metabolic fate for reactive CoA thioesters. nih.gov This conjugation is considered a key detoxification mechanism for many carboxylic acid-containing compounds. tudublin.ie
Clofibryl-CoA is a reactive thioester capable of acylating nucleophilic molecules, including the endogenous antioxidant glutathione (B108866) (GSH). nih.gov In vivo, clofibric acid is metabolized to a thioester-linked glutathione conjugate known as S-(p-chlorophenoxyisobutyryl)glutathione (CA-SG). nih.govpsu.edu The formation of this conjugate is believed to occur through a transacylation reaction where the clofibryl group is transferred from clofibryl-CoA to the thiol group of GSH. nih.gov
In vitro studies have confirmed this reactivity. When clofibryl-CoA is incubated with GSH, there is a time-dependent formation of the S-acylglutathione conjugate. nih.gov This reaction can occur non-enzymatically but is significantly accelerated by the presence of glutathione S-transferases (GSTs), which can increase the rate of formation threefold. nih.gov The reactivity of clofibryl-CoA with GSH is notably higher than that of its corresponding acyl glucuronide metabolite, suggesting that the CoA thioester is a more important intermediate for glutathione conjugation. psu.edu
Table 1: Comparative Reactivity of Xenobiotic Acyl-CoA Thioesters with Glutathione This table displays the in vitro reaction rates of different xenobiotic acyl-CoA thioesters with glutathione, providing a comparison of their chemical reactivity.
| Acyl-CoA Thioester | Incubation Conditions | Reaction Rate with Glutathione (GSH) | Reference |
|---|---|---|---|
| Clofibryl-CoA | 1 mM Acyl-CoA, 5 mM GSH, pH 7.5, 37°C | 50 µM/hour | nih.gov |
| Tolmetin-CoA | 0.5 mM Acyl-CoA, 5 mM GSH, pH 7.4, 37°C | 14.9 µM/minute | nih.gov |
Carnitine plays an essential role in lipid metabolism by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. acs.org This transport is mediated by a family of enzymes called carnitine acyltransferases. Evidence suggests that xenobiotic-CoA thioesters like clofibryl-CoA can interact with this system. acs.orgnih.gov
Studies using ciprofibrate, a structural analogue of clofibrate (B1669205), have shown that administration to rats leads to a significant increase in the activity of carnitine acetyltransferase (a short-chain carnitine acyltransferase) by up to 28-fold. nih.gov This treatment also resulted in a marked increase in the hepatic concentration of acylcarnitines, indicating that the drug's CoA ester is transferred to carnitine. nih.gov This suggests that clofibryl-CoA can act as a substrate for these transferases, forming a clofibryl-carnitine conjugate. This interaction could potentially lead to the depletion of the free carnitine pool, impacting the transport and oxidation of endogenous fatty acids. acs.org
Table 2: Effect of Clofibrate Analogue (Ciprofibrate) on Hepatic Enzyme Activity and Metabolite Concentrations in Rats This table summarizes the fold changes in the activity of key enzymes and the concentration of metabolites in rat liver following treatment with ciprofibrate, an analogue of clofibrate.
| Enzyme/Metabolite | Fold Increase vs. Control | Reference |
|---|---|---|
| Carnitine Acetyltransferase Activity | 28-fold | nih.gov |
| Total CoA Concentration | 2-fold | nih.gov |
| Total Carnitine Concentration | 4.4-fold | nih.gov |
| Acylcarnitine Concentration | 7-fold | nih.gov |
The activation of clofibric acid to clofibryl-CoA is a prerequisite for its potential entry into mitochondrial β-oxidation pathways, similar to endogenous fatty acids. ontosight.ai Clofibric acid is a well-known peroxisome proliferator, meaning it induces the expression of enzymes involved in fatty acid metabolism, particularly those of the peroxisomal β-oxidation pathway, such as acyl-CoA oxidase (Acox1). nih.govnih.govphysiology.org Long-term administration of clofibric acid has been shown to cause a sustained induction of these enzymes. nih.gov
However, despite inducing the enzymatic machinery for β-oxidation, clofibryl-CoA itself is not a substrate for this pathway. The chemical structure of clofibric acid contains a gem-dimethyl group at the α-carbon (the carbon adjacent to the carboxyl group). This 2,2-dimethyl substitution sterically hinders the initial dehydrogenation step of β-oxidation, effectively blocking the molecule from undergoing chain shortening. sci-hub.se Therefore, while clofibryl-CoA can influence the expression and activity of β-oxidation enzymes, it does not undergo metabolic degradation through this process.
Interplay with Endogenous Metabolic Pathways
Beyond its own biotransformation, the formation and presence of clofibryl-CoA can significantly interfere with normal cellular lipid metabolism. This interplay arises primarily from competition with endogenous molecules for the same enzymes and metabolic pathways.
A primary point of interaction between clofibric acid metabolism and endogenous pathways occurs at the initial activation step. The same family of acyl-CoA synthetase (ACS) enzymes is responsible for activating both clofibric acid and natural fatty acids into their respective CoA thioesters. acs.orgnih.gov This shared requirement can lead to direct competition, where high concentrations of clofibric acid could potentially inhibit the activation of endogenous fatty acids. acs.org
Once formed, clofibryl-CoA becomes a competitor for enzymes that utilize fatty acyl-CoAs as substrates. acs.org This competition extends to:
Carnitine Acyltransferases : As discussed previously, clofibryl-CoA can compete with endogenous acyl-CoAs for binding to carnitine acyltransferases, potentially impairing the transport of fatty acids into the mitochondria for energy production. acs.orgnih.gov
Glycerolipid Synthesis : Acyl-CoAs are substrates for the synthesis of complex lipids like triglycerides. Clofibryl-CoA could interfere with these pathways by competing for the acyltransferase enzymes involved.
Beta-Oxidation Enzymes : Although not a substrate, clofibryl-CoA may still bind to enzymes of the β-oxidation pathway, acting as a competitive inhibitor and slowing the metabolism of endogenous fatty acids. acs.org
Clofibric acid is known to up-regulate the expression of genes involved in fatty acid transport and metabolism, which may be a compensatory mechanism to overcome the competitive inhibition caused by the presence of clofibryl-CoA. selleckchem.com
Modulation of Lipid Synthesis and Metabolism Enzymes
Clofibryl-CoA exerts significant influence over several enzymes crucial for lipid biosynthesis and metabolism. These interactions are central to the hypolipidemic effects observed with clofibrate treatment. The primary mechanism involves the alteration of enzyme activities, leading to a modified lipid profile.
Acetyl-coenzyme A carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. wikipedia.org This reaction is the rate-limiting step in fatty acid synthesis. nih.gov Clofibryl-CoA has been shown to be an inhibitor of ACC. nih.gov
In in vitro studies using synthesized CoA thioesters, clofibryl-CoA demonstrated inhibitory effects on acetyl-CoA carboxylase activity. nih.gov This inhibition is considered a potential mechanism for the hypolipidemic effects of clofibrate, as it directly curtails the synthesis of fatty acids. nih.gov The inhibitory potency of clofibryl-CoA is compared to other CoA thioesters in the table below.
| Compound | Inhibition Constant (Ki) |
| Nafenopin-CoA | 1.45 x 10⁻⁵ M |
| Clofibric acid-CoA | (Inhibitory, but less potent than Nafenopin-CoA) |
| Palmitoyl-CoA | 2.22 x 10⁻⁶ M |
| Data sourced from in vitro studies on rat hepatocytes. nih.gov |
Stearoyl-CoA desaturase (SCD) is a key enzyme in lipogenesis, responsible for converting saturated fatty acids into monounsaturated fatty acids, primarily stearoyl-CoA to oleoyl-CoA. nih.govnih.gov Treatment with clofibric acid has been shown to significantly increase the activity of SCD in rat liver microsomes. nih.govnih.gov
Studies have demonstrated that feeding rats a diet containing clofibric acid resulted in an approximately four-fold increase in hepatic microsomal stearoyl-CoA desaturase activity after seven days. nih.gov This increased activity is attributed to an elevation in the terminal desaturase component of the enzyme system. nih.gov The induction of SCD by clofibric acid is linked to the upregulation of SCD1 expression and a suppression of its degradation. nih.govcore.ac.uk
| Treatment | Fold Increase in SCD Activity |
| Clofibric Acid (0.5% w/w diet for 7 days) | ~4-fold |
| Clofibric Acid | 4.8-fold |
| Data from studies on male rats. nih.govnih.gov |
This enhancement of SCD activity leads to an increased proportion of octadecenoic acid (oleic acid) in hepatic lipids. nih.gov
The synthesis of glycerolipids, including triglycerides and phospholipids, involves a series of acylation reactions catalyzed by acyltransferases. Clofibric acid treatment has been found to modulate the activity of several of these enzymes in hepatic microsomes. nih.gov
Specifically, the activities of 1-acylglycerophosphate acyltransferase and 1-acylglycerophosphorylcholine acyltransferase were found to be increased by approximately 1.7-fold and 3.6-fold, respectively, in rats treated with clofibric acid. nih.gov This leads to a marked change in the acyl composition of hepatic glycerolipids, with a notable increase in the proportion of octadecenoic acid and a decrease in octadecadienoic acid. nih.gov The increased incorporation of oleic acid into phosphatidylcholine, particularly at the C-2 position, is a direct consequence of the induced activities of stearoyl-CoA desaturase and 1-acylglycerophosphocholine acyltransferase. core.ac.uknih.gov
| Enzyme | Fold Increase in Activity |
| 1-Acylglycerophosphate Acyltransferase | ~1.7-fold |
| 1-Acylglycerophosphorylcholine Acyltransferase | ~3.6-fold |
| Data from studies on male rats treated with clofibric acid. nih.gov |
Impact on Coenzyme A and Carnitine Homeostasis
The formation of xenobiotic-CoA esters, such as clofibryl-CoA, can interfere with the homeostasis of coenzyme A and carnitine, which are essential for fatty acid metabolism. acs.org Carnitine plays a crucial role in transporting long-chain fatty acids into the mitochondria for β-oxidation. nih.gov
| Tissue | Effect of Clofibrate on Carnitine Status |
| Liver | Increased free carnitine (41%) and acyl-carnitine (44%) |
| Plasma | Increased acyl-carnitine (15%) |
| Intestine | No significant effect |
| Data from studies on newborn piglets. nih.gov |
Molecular Interactions and Biological Consequences of Clofibric Acid Coenzyme a
Reactivity of the Thioester Linkage with Macromolecules
The formation of the high-energy thioester bond in clofibryl-CoA renders the molecule susceptible to nucleophilic attack, a characteristic that underpins its reactivity with proteins and other biological molecules. acs.orgescholarship.org This reactivity is a key factor in the potential for both pharmacological action and toxicological outcomes. acs.orgresearchgate.net
Clofibryl-CoA, like other xenobiotic-CoA thioesters, is an electrophilic species capable of acylating nucleophilic residues on proteins. acs.orgresearchgate.net The primary mechanism involves the transfer of the clofibryl group from the CoA carrier to amino acid side chains, a process known as protein acylation. creative-diagnostics.com This non-enzymatic reaction typically targets residues with available nucleophiles, such as the sulfhydryl group of cysteine or the epsilon-amino group of lysine. escholarship.orgbiorxiv.org
The formation of these covalent drug-protein adducts can alter the protein's structure and function, potentially leading to immunological responses. acs.orgresearchgate.net Studies with related compounds have demonstrated a direct correlation between the formation of the acyl-CoA conjugate and the extent of protein acylation. acs.orgresearchgate.net For instance, inducing the acyl-CoA synthetase enzymes that produce these thioesters leads to a corresponding increase in covalent binding to liver proteins. researchgate.net The process of acylation from CoA thioesters is considered a primary mechanism for modifying proteins within mitochondria, where these metabolites can be concentrated. biorxiv.org The resulting adducts can be stable thioester, ester, or amide linkages, depending on the targeted amino acid residue. nih.gov
The acyl-CoA thioester is not the only reactive metabolite formed from carboxylic acid-containing drugs; acyl glucuronides are another major class. acs.orgresearchgate.net However, extensive research indicates that the acyl-CoA thioesters are significantly more reactive. In vitro studies directly comparing the reactivity of clofibryl-CoA with its corresponding acyl glucuronide (clofibric acid-1-O-β-glucuronide) found that the CoA thioester is approximately 40-fold more reactive toward the model nucleophile glutathione (B108866) (GSH). psu.edu This superior reactivity is a common theme among xenobiotic carboxylic acids. acs.org
For example, the CoA thioester of mefenamic acid (MFA-SCoA) was found to be 80-fold more reactive than its acyl glucuronide counterpart. researchgate.net Further comparisons show that MFA-SCoA is 11 times more reactive than its acyl-adenylate (MFA-AMP) intermediate, another potential acylating species. nih.gov The chemical structure of the parent acid also influences reactivity; the S-acyl-CoA thioester of tolmetin (B1215870) is about 15 times more reactive with GSH than the thioesters of clofibric acid and (S)-naproxen, highlighting the structural determinants of electrophilicity. escholarship.org
Comparative Reactivity of Acyl-CoA Thioesters
| Acyl-CoA Thioester | Comparative Metabolite | Reactivity Fold-Difference | Nucleophile | Reference |
|---|---|---|---|---|
| Clofibryl-S-acyl-CoA | Clofibric acid-1-O-acyl-glucuronide | ~40x more reactive | Glutathione (GSH) | psu.edu |
| Mefenamyl-S-acyl-CoA | Mefenamic acid-1-β-O-glucuronide | 80x more reactive | Glutathione (GSH) | researchgate.net |
| Mefenamyl-S-acyl-CoA | Mefenamyl-adenylate (MFA-AMP) | 11x more reactive | Glutathione (GSH) | nih.gov |
| Tolmetin-S-acyl-CoA | Clofibryl-S-acyl-CoA | ~15x more reactive | Glutathione (GSH) | escholarship.org |
| 2-Phenylpropionic acid acyl-CoA | 2-Phenylpropionic acid 1-O-acyl-glucuronide | ~70x more reactive | Glutathione (GSH) | psu.edu |
Peroxisome Proliferator-Activated Receptor (PPAR) Alpha Activation Mechanisms
Clofibric acid is a well-established agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that acts as a master regulator of lipid metabolism. ontosight.aithermofisher.comoup.com The activation of PPARα is believed to be mediated by the clofibryl-CoA metabolite, which functions as a high-affinity ligand.
PPARα possesses a large, Y-shaped ligand-binding pocket capable of accommodating a diverse range of fatty acids and their CoA derivatives. nih.govplos.org The binding of an agonist, such as clofibryl-CoA, into this pocket induces critical conformational changes in the receptor. nih.govnih.gov This interaction stabilizes the receptor in an active configuration, primarily by repositioning the C-terminal activation helix (H12). nih.govplos.org This conformational shift is essential for the dissociation of corepressor proteins and the subsequent recruitment of coactivator proteins. nih.govcreative-diagnostics.com Studies with other fibrates, such as bezafibrate, have shown that both the parent acid and its CoA thioester bind to PPARα with high affinity (in the nanomolar range), triggering these necessary structural changes. nih.gov The binding of various fatty acyl-CoAs to PPARα has been shown to decrease the receptor's α-helical content, a change consistent with its activation. nih.gov
Once activated and bound with coactivators, the PPARα-RXR (Retinoid X Receptor) heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. creative-diagnostics.com This binding initiates the transcription of a suite of genes involved in fatty acid metabolism.
Key target genes upregulated by clofibric acid via PPARα activation include:
Acyl-CoA Oxidase (ACOX): This is the rate-limiting enzyme in the peroxisomal β-oxidation pathway. Clofibrate (B1669205) treatment has been shown to rapidly and substantially increase the transcription rate and mRNA levels of the ACOX1 gene in rodent liver and intestine. nih.govjosai.ac.jpmdpi.comselleckchem.com It's important to note that this induction is potent in rodents but is not observed in human hepatocytes. ahajournals.orgnih.gov
Cytochrome P450 4A (CYP4A) family: These enzymes are involved in the ω-hydroxylation of fatty acids. Clofibric acid strongly induces CYP4A genes in rodent hepatocytes and to a lesser extent in some human hepatocyte cultures. selleckchem.comnih.gov
Fatty Acid Transport and Binding Proteins: Genes for proteins like L-fatty acid binding protein (L-FABP) are upregulated in both rodent and human hepatocytes, enhancing the cellular uptake and transport of fatty acids. nih.gov
Mitochondrial β-oxidation enzymes: PPARα activation also stimulates the expression of genes for mitochondrial fatty acid oxidation, such as Carnitine Palmitoyltransferase I (CPT I). mdpi.com
Selected PPARα Target Genes Regulated by Clofibric Acid
| Gene/Protein | Function | Effect of Clofibric Acid | Species Specificity | Reference |
|---|---|---|---|---|
| Acyl-CoA Oxidase (ACOX1) | Peroxisomal β-oxidation | Upregulation | Strong induction in rodents; not in humans | nih.govahajournals.orgnih.gov |
| Cytochrome P450 4A (CYP4A) | Fatty acid ω-hydroxylation | Upregulation | Strong induction in rodents; variable in humans | selleckchem.comnih.gov |
| L-Fatty Acid Binding Protein (L-FABP) | Intracellular fatty acid transport | Upregulation | Rodents and Humans | nih.gov |
| Carnitine Palmitoyltransferase I (CPT I) | Mitochondrial fatty acid uptake | Upregulation | Observed in developing pigs | mdpi.com |
| Stearoyl-CoA Desaturase (SCD1, SCD2) | Monounsaturated fatty acid synthesis | Upregulation | Rat intestine | josai.ac.jp |
Modulation of Cellular Signaling Pathways and Gene Expression
The influence of clofibryl-CoA extends beyond the direct regulation of lipid-metabolizing enzymes, impacting broader cellular signaling networks and gene expression profiles. Activation of PPARα initiates a cascade that affects energy homeostasis, cell proliferation, and inflammatory responses. researchgate.netoup.com
In rodents, clofibric acid treatment leads to a characteristic gene expression signature that includes the upregulation of genes involved in cell proliferation and the downregulation of genes associated with apoptosis. nih.gov This effect contributes to the hepatomegaly and liver tumor promotion seen in rodents, a phenomenon not observed in humans. oup.comnih.gov
Furthermore, clofibric acid modulates other key metabolic regulators. In rat intestinal mucosa, it increases the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), another transcription factor involved in lipid synthesis. josai.ac.jp In human hepatocytes, clofibric acid uniquely upregulates Hepatocyte Nuclear Factor 1α (HNF1α), suggesting a distinct regulatory mechanism for fatty acid metabolism in humans. nih.gov
There is also evidence of crosstalk with other pathways. For example, clofibric acid's effects on endothelin-1 (B181129) secretion can be reversed by mevalonate, a product of the HMG-CoA reductase pathway, suggesting a communication link between these two major metabolic routes. nih.gov Additionally, PPARα activation in macrophages has been shown to increase NADPH oxidase activity, leading to reactive oxygen species (ROS) production, and can also cause a decrease in the cellular antioxidant glutathione (GSH). ahajournals.org Clofibric acid has also been found to inhibit the branched-chain 2-oxo acid dehydrogenase (BCODC) kinase, thereby influencing branched-chain amino acid metabolism. nih.gov
Effects on Fatty Acid Transport Protein Expression
The formation of clofibric acid-coenzyme A, a critical metabolic intermediate, influences the expression of proteins involved in fatty acid transport. This regulation is closely tied to the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. PPARα agonists, including clofibric acid, are known to modulate the transcription of genes that code for fatty acid transport proteins. physiology.org
Long-chain fatty acids (LCFAs) and their CoA esters are ligands for liver fatty acid binding protein (L-FABP), which is believed to facilitate their uptake and intracellular movement. physiology.org An increased influx of LCFAs into the liver upregulates L-FABP, a process that is dependent on PPARα. physiology.org The expression of the gene for adipocyte FABP is also correlated with the availability of fatty acids. cambridge.org
The interaction between clofibric acid-CoA and these transport mechanisms highlights a complex regulatory network. By influencing the expression of transport proteins, clofibric acid can alter the intracellular concentration and trafficking of fatty acids and their derivatives. This, in turn, can affect a variety of cellular processes that are dependent on these molecules, from energy metabolism to gene regulation. cambridge.orgresearchgate.net
Table 1: Effects of Clofibric Acid on Fatty Acid Transport and Binding Proteins
| Protein | Effect of Clofibric Acid/PPARα Agonists | Cellular Function | Reference |
|---|---|---|---|
| Liver Fatty Acid Binding Protein (L-FABP) | Upregulation of gene expression | Intracellular transport of long-chain fatty acids and their CoA esters | physiology.orgphysiology.org |
| Adipocyte Fatty Acid Binding Protein (A-FABP) | Gene expression is activated by fatty acids | Intracellular transport of fatty acids | cambridge.org |
Influence on Hepatocyte Nuclear Factor 1α (HNF1α)
Clofibric acid exerts a significant influence on the expression and activity of Hepatocyte Nuclear Factor 1α (HNF1α), a key transcription factor in the liver. nih.gov Research has demonstrated that clofibrate can lead to a coordinated reduction in the expression of both HNF1α and the RelA/p65 subunit of NF-κB in the livers of rats with chronic renal failure. mdpi.com This suggests a regulatory link between clofibrate, HNF1α, and inflammatory pathways.
Studies using HepG2 cells, a human liver cancer cell line, have further elucidated this relationship. The knockdown of HNF1α using siRNA resulted in decreased mRNA levels of RelA/p65. nih.gov This finding supports the idea that NF-κB may be a downstream target in the signaling pathway initiated by HNF1α. nih.gov The simultaneous repression of both HNF1α and RelA/p65 by clofibrate is associated with the downregulation of several pro-inflammatory genes, including IL-6, ICAM-1, VCAM-1, and MCP-1. nih.govmdpi.com
Elevated levels of free fatty acids have been shown to decrease the expression of HNF1α in pancreatic β-cells, leading to their exclusion from the nucleus. cellsignal.com While this is in a different cell type, it points to the broader sensitivity of HNF1α to lipid-related molecules. The regulation of the liver fatty acid-binding protein gene is also influenced by HNF1α. physiology.org
Table 2: Influence of Clofibrate on HNF1α and Related Gene Expression
| Gene/Protein | Effect of Clofibrate | Experimental Model | Associated Downstream Effects | Reference |
|---|---|---|---|---|
| HNF1α | Coordinated reduction in expression | Rats with chronic renal failure, HepG2 cells | Downregulation of RelA/p65 | nih.govmdpi.com |
| RelA/p65 (NF-κB subunit) | Coordinated reduction in expression | Rats with chronic renal failure, HepG2 cells | Downregulation of IL-6, ICAM-1, VCAM-1, MCP-1 | nih.govmdpi.com |
| IL-6, ICAM-1, VCAM-1, MCP-1 | Downregulation of gene expression | HepG2 cells (following HNF1α and RelA/p65 repression) | Reduction in pro-inflammatory markers | nih.govmdpi.com |
Regulation of Carbonyl Reductase Expression
Clofibric acid has been shown to regulate the expression of carbonyl reductase 1 (CBR1), an enzyme involved in the metabolism of various carbonyl compounds, including prostaglandins. ejgo.netresearchgate.net Administration of clofibric acid, a PPARα ligand, has been observed to increase the levels of CBR1 in tumors in mouse models of human ovarian cancer. ejgo.net This increase in CBR1 plays a central role in the observed tumor-shrinking effects of clofibric acid in these models. ejgo.net
CBR1 metabolizes prostaglandin (B15479496) E2 (PGE2) to prostaglandin F2α (PGF2α). ejgo.netresearchgate.net PGE2 has pro-inflammatory and pro-angiogenic properties and can inhibit apoptosis, thereby promoting tumor growth. researchgate.net By increasing CBR1, clofibric acid effectively reduces the activity of PGE2. ejgo.net In fact, introducing CBR1 DNA into ovarian cancer cells has been shown to decrease PGE2 activity by 80%. ejgo.net
The regulation of CBR1 by clofibric acid appears to be a key mechanism by which it exerts some of its biological effects. While the direct interaction is with PPARα, the downstream consequence is an alteration in the metabolic landscape of the cell, particularly concerning signaling molecules like prostaglandins. Other studies have shown that human aldo-keto reductase 1C4 (AKR1C4) is uniquely activated by clofibrate derivatives. researchgate.net Furthermore, the transcription factor Nrf2 has been identified as a regulator of the human CBR1 gene. nih.gov
Table 3: Regulation of Carbonyl Reductase by Clofibric Acid
| Enzyme | Effect of Clofibric Acid | Biological Consequence | Experimental Model | Reference |
|---|---|---|---|---|
| Carbonyl Reductase 1 (CBR1) | Increased expression | Conversion of PGE2 to PGF2α, tumor shrinkage | Mouse models of human ovarian cancer | ejgo.netresearchgate.net |
| Aldo-Keto Reductase 1C4 (AKR1C4) | Activated by clofibrate derivatives | Not specified | In vitro | researchgate.net |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Clofibric acid-coenzyme A |
| Clofibric acid |
| Coenzyme A |
| Long-chain fatty acids (LCFAs) |
| Prostaglandin E2 (PGE2) |
| Prostaglandin F2α (PGF2α) |
| Interleukin-6 (IL-6) |
| Intercellular Adhesion Molecule-1 (ICAM-1) |
| Vascular Cell Adhesion Molecule-1 (VCAM-1) |
| Monocyte Chemoattractant Protein-1 (MCP-1) |
| Butylated hydroxyanisole (BHA) |
| Fenofibric acid |
| Bromosulfophthalein (BSP) |
| Thyroxine |
| Isatin |
| Zomepirac |
| Tolmetin |
| Salicylic acid |
| Mefenamic acid |
| R-(−)-flunoxaprofen |
| R-(−)-ibuprofen |
| Ciprofibrate |
| Linoleic acid |
| Oleoyl-coenzyme A |
| Hexadecanedioic acid |
| Cholesterol |
| Triglyceride |
| Heme |
| Eicosanoids |
| Lysophospholipids |
| Acyl-adenylate |
| Taurocholic acid |
| S-acyl-GSH |
| 4-BP |
Advanced Methodological Approaches in Clofibric Acid Coenzyme a Research
Analytical Techniques for Quantification in Biological Matrices
Accurate quantification of clofibryl-CoA in complex biological matrices is fundamental to understanding its metabolic fate. Researchers have developed and optimized several powerful analytical techniques to achieve the required sensitivity and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methods
Liquid chromatography-mass spectrometry (LC-MS) stands as a primary tool for the analysis of clofibryl-CoA due to its high selectivity and sensitivity. researchgate.netnih.govnih.gov This technique allows for the separation of clofibryl-CoA from other cellular components, followed by its precise detection and quantification based on its mass-to-charge ratio. researchgate.netnih.govnih.gov
Recent advancements in LC-MS/MS (tandem mass spectrometry) have further enhanced the ability to measure clofibryl-CoA and its precursors in biological samples. nih.govnih.gov This method offers a linear detection of analytes across a broad concentration range with sensitive lower limits of detection and quantitation. nih.gov A key advantage is the ability to simultaneously measure multiple acyl-CoA species, providing a comprehensive profile of cellular metabolism. mdpi.com The high resolution and sensitivity of LC-MS/MS make it particularly suitable for analyzing the low concentrations of clofibryl-CoA typically found in biological systems. mdpi.com
Key Features of LC-MS/MS for Clofibryl-CoA Analysis
| Feature | Description | Relevance to Clofibryl-CoA Research |
|---|---|---|
| High Sensitivity | Ability to detect very low quantities of an analyte. | Crucial for measuring the often low endogenous levels of clofibryl-CoA in tissues and cells. mdpi.com |
| High Selectivity | Ability to distinguish the target analyte from other structurally similar molecules. | Essential for accurately quantifying clofibryl-CoA in the presence of numerous other endogenous acyl-CoAs. researchgate.net |
| Simultaneous Analysis | Capability to measure multiple analytes in a single run. | Allows for the comprehensive profiling of clofibric acid metabolism, including its parent form and other related metabolites alongside clofibryl-CoA. mdpi.com |
| Structural Confirmation | Tandem MS (MS/MS) provides fragmentation patterns that confirm the identity of the analyte. | Provides unambiguous identification of clofibryl-CoA, increasing the reliability of the results. nih.gov |
High-Performance Liquid Chromatography (HPLC) with Detection
High-performance liquid chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of clofibryl-CoA. openaccessjournals.comnih.gov When coupled with a suitable detector, such as an ultraviolet (UV) or photodiode array (PDA) detector, HPLC provides reliable and reproducible results. openaccessjournals.comnih.gov
A reversed-phase HPLC method has been specifically developed to identify and quantify both clofibric acid and clofibryl-CoA in rat liver. nih.gov This method achieves baseline separation of the two compounds using an isocratic elution. nih.gov The use of a PDA detector is particularly advantageous as it allows for the online recording of absorbance spectra, which aids in the identification and purity assessment of the chromatographic peaks. nih.gov Clofibroyl-CoA exhibits a characteristic absorbance spectrum with distinct peaks, which differentiates it from clofibric acid. nih.gov The detection limit for this HPLC method is in the low picomole range, making it suitable for biological extracts. nih.gov
Comparison of Detection Methods for HPLC Analysis of Clofibryl-CoA
| Detector | Principle | Advantages for Clofibryl-CoA Analysis | Limitations |
|---|---|---|---|
| UV-Vis Detector | Measures the absorbance of UV or visible light by the analyte. openaccessjournals.com | Cost-effective and robust for routine analysis. researchgate.net | Lower sensitivity and selectivity compared to mass spectrometry; potential for interference from co-eluting compounds. researchgate.net |
| Photodiode Array (PDA) Detector | Acquires the entire UV-Vis spectrum of the analyte as it elutes. nih.gov | Provides spectral information that aids in peak identification and purity assessment. Allows for the selection of the optimal wavelength for quantification, enhancing specificity. nih.gov | Slightly less sensitive than a single-wavelength UV detector. |
Considerations for Sample Preparation and Stability
The accuracy of clofibryl-CoA quantification is highly dependent on the methods used for sample preparation and the stability of the analyte during this process. The formation of CoA conjugates can be rapid, and they are susceptible to degradation. acs.org
For tissue samples, a common procedure involves homogenization in a buffer, followed by extraction of the acyl-CoAs. nih.gov A method for long-chain acyl-CoA extraction from tissues, which can be adapted for clofibryl-CoA, involves homogenization in a potassium phosphate (B84403) buffer, followed by extraction with acetonitrile. nih.gov The stability of xenobiotic-CoAs like clofibryl-CoA can vary depending on the compound, incubation medium, and pH. acs.org For instance, clofibryl-S-acyl-CoA has been shown to be relatively stable in vitro under certain buffer conditions. escholarship.org It is crucial to minimize the hydrolysis of the thioester bond during sample collection and preparation, which can be achieved by working at low temperatures and using appropriate buffers. nih.gov The recovery of clofibryl-CoA from biological matrices, such as a perchloric acid extract of rat liver, has been reported to be in the range of 70-80%. nih.gov
In Vitro and In Vivo Model Systems for Metabolic Studies
To investigate the formation and metabolic consequences of clofibryl-CoA, researchers utilize a variety of in vitro and in vivo model systems. These models allow for the detailed study of the enzymatic reactions involved and the effects of clofibric acid on cellular processes.
Isolated Hepatocyte Systems
Isolated hepatocytes provide a valuable in vitro model for studying the metabolism of clofibric acid as they contain a complete set of drug-metabolizing enzymes in their natural cellular environment. wur.nl Studies using primary cultures of hepatocytes from different species, including rats, have demonstrated the effects of clofibric acid on various cellular processes. nih.gov For example, treatment of rat hepatocytes with clofibric acid has been shown to induce the expression of genes involved in peroxisome proliferation. selleckchem.com
The formation of CoA conjugates from xenobiotic carboxylic acids, including clofibric acid, has been successfully studied in fresh rat hepatocytes. acs.org These systems allow for the investigation of the time course of clofibryl-CoA formation and its subsequent metabolic fate. acs.org Furthermore, isolated hepatocytes have been instrumental in demonstrating the species-specific effects of clofibric acid, highlighting differences in peroxisome proliferation between rats and primates. nih.gov
Liver Microsomal and Subcellular Fraction Studies
Liver microsomes and other subcellular fractions are essential tools for dissecting the specific enzymatic pathways involved in clofibryl-CoA metabolism. bioivt.com Microsomes are enriched in phase I drug-metabolizing enzymes, such as cytochrome P450s, while the cytosol contains various soluble enzymes. bioivt.com
Studies with rat liver microsomes have been used to investigate the formation of clofibryl-CoA and its impact on lipid metabolism. acs.orgnih.gov For instance, research has shown that clofibric acid administration alters the molecular species composition of diacyl-glycerophosphocholine in rat liver microsomes. nih.gov The enzymatic formation of xenobiotic acyl-CoA thioesters is catalyzed by acyl-CoA synthetases, and the kinetic properties of these enzymes can be studied using microsomal preparations. acs.org The use of subcellular fractions allows for the identification of the specific organelles and enzymes responsible for the activation of clofibric acid to its CoA thioester. acs.orgbioivt.com
Genetically Modified Organism Models for Mechanistic Elucidation
The use of genetically modified organism (GMO) models has been instrumental in dissecting the molecular pathways through which clofibric acid and related fibrates exert their effects. By selectively ablating or modifying specific genes, researchers can uncover the necessity and role of individual proteins in the drug's mechanism of action.
A primary focus of this research has been the Peroxisome Proliferator-Activated Receptor alpha (PPARα), long considered the main target of fibrates. Studies using PPARα knockout (PPARα -/-) mice have confirmed its central role. For instance, research on diabetic rats and mice demonstrated that the protective effects of fenofibrate (B1672516) (a prodrug of fenofibric acid, a close structural analog of clofibric acid) against retinal oxidative stress were dependent on the presence of PPARα. scielo.br In PPARα-null models, the drug failed to prevent the generation of reactive oxygen species, underscoring the necessity of this receptor for the drug's antioxidant activity. scielo.br
Beyond PPARα, GMO models have helped identify other crucial mediators. Fibroblast growth factor 21 (FGF21) knockout (FGF21-KO) mice were used to investigate fenofibrate's effects on diabetic cardiomyopathy. scielo.brscielo.br In wild-type mice, the drug prevented adverse dimensional changes in the heart's left ventricle and inhibited myocardial fiber impairment. scielo.br However, these protective effects were significantly diminished in FGF21-KO mice, indicating that fenofibrate's cardioprotective mechanisms are at least partially dependent on the FGF21 pathway. scielo.brscielo.br
Similarly, CD36 knockout (CD36KO) mice have been employed to understand how fibrates reduce high levels of triglycerides in the blood after a meal (postprandial hypertriglyceridemia). semanticscholar.org These studies revealed a novel mechanism of action for fenofibrate: the reduction of intestinal production of Apolipoprotein B (ApoB)-containing lipoproteins, which was not previously well understood and is distinct from its effects in the liver. semanticscholar.org
The anti-inflammatory properties of fibrates have been explored using interleukin-10 (IL-10) knockout mice in a model of Chagas heart disease. nih.gov This research showed that fenofibrate could improve heart function and reduce collagen deposition even in the absence of the anti-inflammatory cytokine IL-10, pointing to both IL-10-dependent and -independent pathways for its therapeutic effects. nih.gov Further studies in TNF-α and IL-6 knockout mice revealed that fenofibrate's ability to block inflammatory pathways induced by lipopolysaccharides occurs through the inhibition of the NFκB signal pathway, independent of TNF-α and IL-6. ahbps.org
A particularly insightful model involved doubly null mice for Tas1r3 and Gnat3 genes, which were then engineered to express a humanized form of the TAS1R3 taste receptor. pnas.org This model unexpectedly revealed that clofibrate (B1669205) could induce male sterility by inhibiting TAS1R3, a target completely unrelated to its classical lipid-lowering target, PPARα. pnas.org This highlights the power of GMO models to uncover off-target effects.
In addition to rodent models, the zebrafish (Danio rerio) has emerged as a valuable organism for studying the effects of clofibric acid, including its impact on lipid metabolism, developmental toxicity, and consequences across multiple generations. mdpi.comresearchgate.netmdpi.comuib.no
| Genetically Modified Model | Gene(s) Modified | Research Focus | Key Finding | Reference |
|---|---|---|---|---|
| PPARα Knockout Mice | PPARα | Role of PPARα in fenofibrate's effects on diabetic retinopathy. | Protective effects against oxidative stress are dependent on PPARα expression. | scielo.br |
| FGF21 Knockout Mice | FGF21 | Role of FGF21 in fenofibrate's cardioprotective effects. | Fenofibrate's ability to prevent cardiac dysfunction is largely mediated through the FGF21 pathway. | scielo.brscielo.br |
| CD36 Knockout Mice | CD36 | Mechanism of fenofibrate in reducing postprandial hypertriglyceridemia. | Fenofibrate reduces intestinal production of ApoB-containing lipoproteins, a novel mechanism. | semanticscholar.org |
| IL-10 Knockout Mice | IL-10 | Anti-inflammatory mechanisms of fenofibrate in Chagas heart disease. | Fenofibrate acts through both IL-10-dependent and -independent pathways to ameliorate cardiac pathology. | nih.gov |
| Humanized TAS1R3 Transgenic Mice | Tas1r3, Gnat3 (knockout); human TAS1R3 (transgene) | Off-target effects of clofibrate on fertility. | Clofibrate inhibits the TAS1R3 receptor, leading to reversible male sterility. | pnas.org |
| HBV Transgenic Mice | Apc, Pten (knockout); HBV (transgene) | In vivo model of hepatocellular carcinoma with viral replication. | Used to study the effects of various compounds, including clofibric acid, on HBV biosynthesis and cancer progression. | uic.edu |
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools for investigating the interactions of small molecules like clofibric acid with biological systems at an atomic level. These approaches provide insights that are often difficult to obtain through experimental methods alone.
Structure-Reactivity Relationship Analysis
Structure-reactivity relationship analysis seeks to understand how a molecule's chemical structure dictates its biological and chemical activity. For clofibric acid, a key event is its metabolic activation to a coenzyme A (CoA) thioester, clofibryl-CoA. acs.orgiarc.fr This transformation is critical, as the acyl-CoA thioester is a chemically reactive species capable of acylating biological macromolecules, a process potentially linked to both the therapeutic and toxic effects of the drug. acs.orgresearchgate.net
Computational studies can probe the electronic and steric factors that influence the formation and reactivity of this thioester. The formation of clofibryl-CoA from clofibric acid is catalyzed by acyl-CoA synthetases in a two-step reaction involving an acyl-adenylate intermediate. acs.org The efficiency of this process is governed by the structural features of the parent carboxylic acid.
Furthermore, structure-activity relationship (SAR) studies have been crucial in understanding how structural modifications to clofibric acid affect its primary pharmacological activity: the activation of PPARs. wur.nl For example, research on chiral analogs of clofibric acid has demonstrated that the stereochemistry of the molecule can significantly influence its ability to activate PPARα. nih.gov Such findings are critical for designing more potent and selective analogs. Clofibric acid itself has been characterized as a dual agonist of PPARα and PPARγ, with approximately 10-fold selectivity for the alpha subtype. acs.org Computational models help rationalize this selectivity by examining the subtle differences in the ligand-binding pockets of the PPAR subtypes and how they accommodate the specific three-dimensional structure of the drug.
Ligand-Receptor Docking and Dynamics Simulations
Ligand-receptor docking and molecular dynamics (MD) simulations are powerful computational techniques used to visualize and analyze the binding of a ligand, such as clofibric acid or its CoA derivative, to its protein target. diva-portal.org3ds.com
Ligand-Receptor Docking: Docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves generating numerous possible binding poses of the ligand within the receptor's binding site and then using a scoring function to rank them based on estimated binding affinity. mdpi.combiorxiv.org For clofibric acid, docking studies would typically model its interaction with the ligand-binding domain of PPARα. These models can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other stabilizing contacts with the ligand, explaining the structural basis for its agonist activity. rsc.org
Emerging Research Frontiers and Conceptual Advances
Role in Xenobiotic Acyl-Coenzyme A Thioester-Mediated Biological Processes
The biotransformation of xenobiotic carboxylic acids like clofibric acid involves two primary metabolic pathways: conjugation with glucuronic acid to form acyl glucuronides, and activation by coenzyme A (CoA) to form acyl-CoA thioesters. ivoryresearch.com While the formation of acyl glucuronides has been extensively studied, the generation of xenobiotic-S-acyl-CoA thioesters, such as clofibryl-CoA, is a less explored but equally significant pathway. acs.orgacs.org This activation is not a passive detoxification step; instead, it produces a chemically reactive metabolite that can profoundly influence cellular biochemistry. ivoryresearch.com
The formation of clofibryl-CoA is catalyzed by acyl-CoA synthetases (ACSs), the same enzyme system responsible for activating endogenous fatty acids. acs.org This process occurs in two steps: an initial ATP-dependent reaction that forms an acyl-adenylate intermediate, followed by the displacement of the adenylate group by the thiol group of CoA. acs.org Once formed, the high-energy thioester bond of clofibryl-CoA makes it a reactive species capable of acylating nucleophilic sites on cellular macromolecules, such as proteins. acs.org
Furthermore, the formation of clofibryl-CoA can interfere with endogenous lipid metabolism. acs.orgacs.org By acting as a substrate for ACSs, clofibric acid can competitively inhibit the activation of fatty acids, disrupting their metabolism. acs.org This competition for a common enzymatic pathway highlights a direct mechanism through which xenobiotic acyl-CoA thioesters can perturb fundamental biological processes. ivoryresearch.comacs.org The involvement of these thioesters in critical pathways like β-oxidation underscores their potential significance in mediating the broader physiological and toxicological effects of XCAs. ivoryresearch.com
| Process | Description | Key Enzymes | Potential Consequences |
| Activation | Two-step, ATP-dependent reaction forming a high-energy thioester bond with Coenzyme A. acs.org | Acyl-CoA Synthetases (ACSs) | Formation of a reactive metabolite. acs.org |
| Macromolecule Binding | The reactive thioester can acylate nucleophilic residues (e.g., lysine, cysteine) on proteins. acs.org | N/A (Non-enzymatic or transferases) | Alteration of protein function, potential for immune response. acs.org |
| Metabolic Interference | Clofibric acid competes with endogenous fatty acids for activation by ACSs. acs.org | Acyl-CoA Synthetases (ACSs) | Disruption of fatty acid metabolism, β-oxidation, and lipid homeostasis. acs.orgacs.org |
Interconnections with Protein CoAlation and Redox Regulation
Recent discoveries have identified protein CoAlation—the covalent attachment of Coenzyme A to cysteine thiols—as a crucial post-translational modification involved in redox regulation. nih.govcam.ac.uk This process is induced by oxidative and metabolic stress and is believed to protect reactive cysteine residues from irreversible overoxidation. nih.govcam.ac.ukucl.ac.uk Given that the formation of clofibryl-CoA directly consumes the free cellular pool of CoASH (the reduced form of CoA), it is intrinsically linked to the cell's capacity for protein CoAlation.
Coenzyme A is a vital cellular cofactor that participates in numerous metabolic pathways. nih.govcam.ac.uk A novel function for CoA as a major antioxidant has been uncovered, mediated by protein CoAlation. ucl.ac.uk Under conditions of oxidative stress, CoA can form a mixed disulfide with an oxidized protein cysteine, a reversible modification termed CoAlation. ucl.ac.ukresearchgate.net This process has been shown to be widespread, affecting the activity of many key cellular enzymes and playing a significant role in antioxidant defense and redox signaling. nih.govcam.ac.uk
Unraveling Stereochemical Influences on Metabolic Activation and Disposition
Stereochemistry plays a pivotal role in the metabolism and disposition of many drugs, and clofibric acid is no exception. nih.gov As a chiral compound, it exists as two enantiomers, R-(-)-clofibric acid and S-(+)-clofibric acid. Research has shown that these enantiomers can have distinct, and sometimes opposing, biological effects. For instance, studies on clofibric acid analogs revealed that the S-(-) isomers block chloride conductance in skeletal muscle, while the R-(+) isomers increase it at low concentrations. nih.gov
This stereoselectivity extends to its metabolic activation. The formation of the acyl-CoA thioester is a critical step that often governs the subsequent metabolic fate, including the potential for chiral inversion. For many 2-arylpropionic acids (a class of compounds to which clofibric acid is related), the R-enantiomer is converted to its CoA thioester, which can then undergo epimerization to the S-CoA thioester. ingentaconnect.com This process of chiral inversion is metabolically significant because often only one enantiomer possesses the desired therapeutic activity.
The metabolic interaction between clofibric acid and other drugs like ibuprofen (B1674241) is thought to be influenced by changes in intracellular CoA concentrations, highlighting the central role of CoA in stereoselective metabolism. researchgate.net Clofibric acid treatment has been shown to promote the formation of R-ibuprofenyl-CoA, thereby increasing its R-to-S chiral inversion rate. ingentaconnect.com This suggests that clofibryl-CoA itself is subject to stereoselective enzymatic processes. The R-CoA thioester intermediate can be a competitive substrate for two different pathways: chiral inversion via an epimerase or conjugation with an amino acid (like taurine) via an N-acyltransferase. ingentaconnect.com Therefore, the stereochemistry of clofibric acid profoundly influences whether its CoA conjugate is inverted or shunted into an alternative elimination pathway.
| Enantiomer-specific Action | Metabolic Process | Enzymes Involved | Outcome |
| R-(+)-clofibric acid | Formation of (R)-clofibryl-CoA. ingentaconnect.com | Acyl-CoA Synthetase | Substrate for chiral inversion or amino acid conjugation. ingentaconnect.com |
| S-(-)-clofibric acid | Formation of (S)-clofibryl-CoA. | Acyl-CoA Synthetase | Generally considered the more stable form, less prone to inversion. |
| Chiral Inversion | (R)-clofibryl-CoA is converted to (S)-clofibryl-CoA. ingentaconnect.com | Epimerase | Alters the enantiomeric composition and overall pharmacological profile. |
| Amino Acid Conjugation | (R)-clofibryl-CoA is conjugated with amino acids (e.g., taurine). ingentaconnect.com | Amino acid N-acyltransferase | An alternative elimination pathway that competes with chiral inversion. ingentaconnect.com |
Systems Biology Approaches to Map Metabolic Network Perturbations
The formation of clofibryl-CoA does not occur in isolation; it creates a perturbation that can ripple through the entire cellular metabolic network. Systems biology provides the tools and conceptual frameworks to understand these complex, network-level effects. nih.govethz.ch By employing techniques such as metabolomics and flux balance analysis, researchers can move beyond single-pathway analyses to create comprehensive maps of the metabolic reprogramming induced by clofibric acid. escholarship.orgnih.gov
A key concept in systems biology is the analysis of network perturbations. ethz.ch Introducing a xenobiotic like clofibric acid is a chemical perturbation that alters the state of the metabolic system. The sequestration of CoA into clofibryl-CoA can affect numerous CoA-dependent pathways, including the citric acid cycle, fatty acid synthesis and oxidation, and ketogenesis. imrpress.com For example, a depletion of the free CoA pool could limit the entry of acetyl-CoA into the TCA cycle, forcing a redistribution of metabolic flux. nih.govucl.ac.uk
Constraint-based modeling of genome-scale metabolic networks can simulate the effects of such perturbations. nih.gov By constraining the reaction that forms clofibryl-CoA, these models can predict changes in flux throughout the network, identifying unexpected bottlenecks or compensatory pathway activations. ethz.ch Such analyses can reveal how environmental or chemical perturbations lead to systemic effects that are distinct from those caused by genetic changes. nih.gov This approach is critical for understanding how the cell adapts to the metabolic burden imposed by clofibryl-CoA and can help identify key nodes in the network that are most sensitive to this perturbation. These systems-level insights are essential for predicting the holistic physiological response to clofibric acid exposure. elifesciences.org
Future Directions in Elucidating Comprehensive Metabolic Pathways
Despite significant advances, a comprehensive understanding of the metabolic pathways originating from clofibric acid-coenzyme A remains incomplete. Future research must focus on several key areas to build a complete picture of its biochemical journey and physiological impact.
A primary goal is the definitive identification of the specific human acyl-CoA synthetase isoforms responsible for the activation of clofibric acid. Characterizing their substrate specificity, kinetic parameters, and stereoselectivity will be crucial for predicting inter-individual variability in its metabolism.
Furthermore, the downstream fate of the clofibryl-CoA thioester requires more detailed investigation. While chiral inversion and amino acid conjugation are known pathways, the quantitative contribution of each route in different tissues and under various physiological conditions is not well established. Research should aim to trace the flux of the clofibryl moiety through these competing pathways and identify any novel metabolites that may be formed.
The impact of clofibryl-CoA formation on the dynamics of the cellular CoA pool and its subsequent effect on protein CoAlation represents a critical frontier. Future studies should employ quantitative proteomics and metabolomics to measure the extent of protein CoAlation changes in response to clofibric acid exposure, linking its metabolic activation directly to alterations in redox signaling and cellular stress responses.
Finally, integrating multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—within a systems biology framework will be paramount. Such an approach will enable the construction of predictive, dynamic models of metabolic network perturbations caused by clofibryl-CoA. This will not only provide a holistic understanding of its mechanism of action but also enhance our ability to foresee potential drug-drug interactions and off-target effects, ultimately leading to a more complete and safer pharmacological profile.
Q & A
Q. How is clofibric acid-coenzyme A synthesized and characterized in experimental settings?
Clofibric acid-CoA is synthesized enzymatically via acyl-CoA synthetases, typically using purified enzymes (e.g., ACSM1) in buffer systems containing ATP, Mg²⁺, and coenzyme A. Characterization involves HPLC or LC-MS to confirm purity and identity, supplemented by UV spectroscopy (λ~260 nm for CoA moiety) and NMR for structural validation . Critical parameters include reaction pH (7.0–7.5), temperature (37°C), and substrate molar ratios to minimize byproducts. Researchers must validate synthesis yields using calibration curves and report retention time shifts in chromatograms to distinguish Clofibric acid-CoA from unreacted precursors .
Q. What analytical methods are most reliable for detecting clofibric acid-CoA in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, with electrospray ionization (ESI) in negative ion mode. Key steps include:
- Sample preparation : Protein precipitation (acetonitrile/methanol) followed by solid-phase extraction (C18 columns).
- Chromatography : Reverse-phase columns (e.g., Zorbax Eclipse Plus C18) with gradient elution (0.1% formic acid in water/acetonitrile).
- Quantification : Use deuterated internal standards (e.g., d4-clofibric acid-CoA) to correct for matrix effects. Method validation requires assessing linearity (R² >0.99), LOQ (≤1 nM), and recovery rates (>80%) .
Q. What are the known biochemical interactions between clofibric acid-CoA and target enzymes?
Clofibric acid-CoA acts as a competitive inhibitor of carnitine palmitoyltransferase 1 (CPT1), disrupting fatty acid oxidation. Experimental evidence from in vitro assays shows a Ki of 12–15 µM in hepatic mitochondria. Researchers should use isothermal titration calorimetry (ITC) to measure binding affinities and molecular docking simulations (e.g., AutoDock Vina) to map interaction sites. Discrepancies in inhibition potency across studies may arise from variations in enzyme sources (e.g., rat vs. human CPT1 isoforms) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic effects of clofibric acid-CoA across studies?
Conflicting data (e.g., PPARα activation vs. off-target effects) require:
- Meta-analysis : Pool datasets using PRISMA guidelines, stratifying by experimental models (cell lines, animal species) and dosing regimens.
- Dose-response reevaluation : Conduct in vivo pharmacokinetic studies to correlate tissue-specific CoA levels with phenotypic outcomes.
- Mechanistic deconvolution : Use CRISPR-Cas9 knockout models (e.g., PPARα⁻/⁻ mice) to isolate primary vs. secondary effects .
Q. What experimental designs are optimal for studying clofibric acid-CoA’s effects on lipid metabolism?
A pre-test/post-test control group design is recommended:
- Treatment groups : Wild-type and PPARα⁻/⁻ models exposed to clofibric acid-CoA (10–100 µM) for 24–72 hours.
- Endpoints : LC-MS-based lipidomics (e.g., triglyceride, β-hydroxybutyrate levels) and transcriptomics (RNA-seq of fatty acid oxidation genes).
- Controls : Include CoA-only and vehicle groups to exclude nonspecific effects. Statistical power analysis (α=0.05, β=0.2) should inform sample sizes .
Q. What mechanistic studies are needed to clarify clofibric acid-CoA’s role in PPARα activation?
- ChIP-seq : Identify PPARα binding sites in hepatocytes treated with Clofibric acid-CoA vs. known agonists (e.g., WY-14643).
- Structural biology : Cryo-EM of PPARα-ligand binding domain (LBD) complexes to resolve binding modes.
- Metabolomic tracing : ¹³C-palmitate tracing to quantify β-oxidation flux in primary hepatocytes .
Q. How can interdisciplinary approaches improve toxicological assessments of clofibric acid-CoA?
- Systems biology : Integrate transcriptomic (RNA-seq), proteomic (SWATH-MS), and metabolomic (NMR) datasets using pathway enrichment tools (e.g., MetaboAnalyst).
- Computational toxicology : Train machine learning models (e.g., random forests) on ToxCast data to predict off-target effects.
- Cross-species comparisons : Use zebrafish embryos for high-throughput developmental toxicity screens, validated in murine models .
Q. What are the key challenges in reproducing clofibric acid-CoA experimental data?
- Batch variability : Standardize enzyme sources (e.g., recombinant human vs. bacterial ACSM1) and CoA purity (≥95% by HPLC).
- Matrix effects : Normalize LC-MS data using isotope-labeled internal standards.
- Documentation : Adhere to FAIR data principles; share raw spectra and assay protocols via repositories like Zenodo .
Q. How can computational modeling predict clofibric acid-CoA’s interactions with novel enzymes?
- Molecular dynamics (MD) : Simulate CoA-enzyme binding using GROMACS (force field: CHARMM36).
- QSAR : Develop models with descriptors like logP, polar surface area, and H-bond donors to prioritize in vitro testing.
- Network pharmacology : Use STRING or KEGG to map potential off-target pathways (e.g., bile acid synthesis) .
Q. What experimental strategies differentiate clofibric acid-CoA’s effects from structural analogs (e.g., bezafibrate-CoA)?
- Competitive binding assays : Use surface plasmon resonance (SPR) to measure analog-CoA vs. Clofibric acid-CoA displacement.
- Metabolite profiling : Compare acyl-CoA profiles via LC-HRMS in treated vs. untreated models.
- Phenotypic screening : High-content imaging of mitochondrial morphology (MitoTracker Red) and ROS production (DCFH-DA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
